Camostat

Description

Propriétés

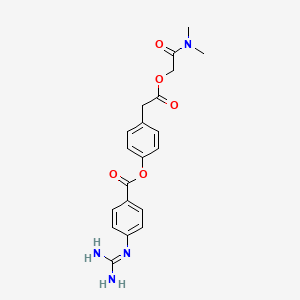

IUPAC Name |

[4-[2-[2-(dimethylamino)-2-oxoethoxy]-2-oxoethyl]phenyl] 4-(diaminomethylideneamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O5/c1-24(2)17(25)12-28-18(26)11-13-3-9-16(10-4-13)29-19(27)14-5-7-15(8-6-14)23-20(21)22/h3-10H,11-12H2,1-2H3,(H4,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XASIMHXSUQUHLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)COC(=O)CC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

59721-29-8 (monomethanesulfonate) | |

| Record name | Camostat [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059721287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6044010 | |

| Record name | Camostat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59721-28-7 | |

| Record name | Camostat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59721-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Camostat [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059721287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Camostat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13729 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Camostat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CAMOSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0FD207WKDU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

194-198 | |

| Record name | Camostat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13729 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Role of Camostat in Inhibiting TMPRSS2

This guide provides a comprehensive technical overview of this compound mesylate's role as an inhibitor of Transmembrane Protease, Serine 2 (TMPRSS2). It details the mechanism of action, quantitative inhibitory data, relevant experimental protocols, and the key signaling pathways involved, with a focus on its implications for antiviral therapy, particularly against SARS-CoV-2.

Introduction: TMPRSS2 as a Therapeutic Target

Transmembrane Protease, Serine 2 (TMPRSS2) is a type II transmembrane serine protease expressed on the surface of epithelial cells, particularly in the respiratory and gastrointestinal tracts.[1][2][3] The enzyme plays a critical role in the life cycle of several respiratory viruses, including influenza viruses and coronaviruses like SARS-CoV, MERS-CoV, and SARS-CoV-2.[4][5][6] For these viruses, TMPRSS2 is essential for cleaving and activating their surface glycoproteins (e.g., the Spike protein of SARS-CoV-2), a process known as "priming."[2][7] This priming step is a prerequisite for the fusion of the viral envelope with the host cell membrane, allowing the virus to enter the cell.[5][7]

The critical role of TMPRSS2 in viral entry, combined with evidence that its absence in knockout mice does not cause significant abnormalities, makes it an attractive target for antiviral drug development.[3][8] this compound mesylate, a synthetic serine protease inhibitor approved in Japan for treating chronic pancreatitis and postoperative reflux esophagitis, has been identified as a potent inhibitor of TMPRSS2.[9][10][11] Its ability to block this crucial host factor has made it a significant candidate for repurposing as an antiviral therapeutic.[4][12]

Mechanism of Action: Covalent Inhibition

This compound mesylate is a prodrug that is rapidly hydrolyzed in the body by carboxyesterases to its pharmacologically active metabolite, 4-(4-guanidinobenzoyloxy)phenylacetate (GBPA), also known as FOY-251.[13][14] The inhibitory action of this compound is mediated by this active metabolite.

The mechanism involves the formation of a covalent bond with the catalytic site of the serine protease. The TMPRSS2 active site contains a canonical catalytic triad of histidine, aspartate, and serine (specifically His296, Asp345, and Ser441).[1] The guanidinobenzoate portion of the active metabolite, GBPA, mimics the natural substrates of trypsin-like proteases (which cleave after arginine or lysine residues). It inserts into the S1 binding pocket of TMPRSS2, positioning the ester group near the catalytic Ser441 residue.[9] This leads to the formation of a transient Michaelis complex, which is then catalyzed to form a stable, long-lived covalent acyl-enzyme intermediate.[13][15] This acylation of the serine residue effectively and irreversibly blocks the enzyme's catalytic activity, preventing it from processing its substrates, such as the viral spike protein.[13][16]

Quantitative Data: Inhibitory Potency of this compound

The inhibitory activity of this compound and its metabolite has been quantified in various studies. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key metrics. This compound demonstrates broad-spectrum activity against several trypsin-like serine proteases.

| Compound | Target Protease | IC50 Value (nM) | Ki Value (nM) | Reference |

| This compound Mesylate | TMPRSS2 | 1.01 ± 0.10 | Not Reported | [8] |

| TMPRSS2 | 4.2 | Not Reported | [9] | |

| TMPRSS2 | 6.2 | Not Reported | [17] | |

| Trypsin | 9.3 ± 1.2 | 1 | [16][18] | |

| Plasma Kallikrein (PK) | 10.4 ± 2.7 | Not Reported | [16] | |

| Matriptase | 21.1 ± 3.5 | Not Reported | [16] | |

| Factor XIa (FXIa) | 44.1 ± 1.1 | Not Reported | [16] | |

| Urokinase (uPA) | 86.4 ± 9.4 | Not Reported | [16] | |

| FOY-251 (GBPA) | TMPRSS2 | 33.3 | Not Reported | [17] |

| TMPRSS2 | 70.3 | Not Reported | [9] | |

| Nafamostat | TMPRSS2 | 0.27 | Not Reported | [17] |

Key Experimental Protocols

The efficacy of this compound as a TMPRSS2 inhibitor is typically evaluated using in vitro enzymatic assays and cell-based viral entry models.

In Vitro TMPRSS2 Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified TMPRSS2.

-

Objective: To determine the IC50 value of this compound against recombinant TMPRSS2.

-

Materials:

-

Recombinant human TMPRSS2 (extracellular serine protease domain).

-

Fluorogenic peptide substrate (e.g., BOC-Gln-Ala-Arg-AMC).

-

This compound mesylate and its metabolite FOY-251.

-

Assay buffer (e.g., Tris-HCl with CaCl2 and detergent).

-

384-well assay plates.

-

Fluorescence plate reader.

-

-

Methodology:

-

A serial dilution of the inhibitor (this compound) is prepared in the assay buffer.

-

A fixed concentration of recombinant TMPRSS2 enzyme is pre-incubated with the various concentrations of the inhibitor in the assay plates for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.

-

The enzymatic reaction is initiated by adding the fluorogenic substrate to each well.

-

The plate is immediately placed in a fluorescence plate reader, and the increase in fluorescence (resulting from the cleavage of the AMC group from the peptide substrate) is monitored over time.

-

The initial reaction velocity (rate of fluorescence increase) is calculated for each inhibitor concentration.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[15][17]

-

Cell-Based SARS-CoV-2 Pseudovirus Entry Assay

This assay measures the ability of this compound to block viral entry into host cells in a controlled and safe (BSL-2) environment.

-

Objective: To determine the efficacy of this compound in preventing TMPRSS2-dependent viral entry.

-

Materials:

-

Host cell line (e.g., human lung Calu-3 cells, which endogenously express TMPRSS2, or HEK-293T cells engineered to overexpress TMPRSS2).

-

Pseudotyped viral particles: typically a replication-incompetent virus (e.g., VSV or lentivirus) engineered to lack its native envelope protein and express the SARS-CoV-2 Spike protein. The viral genome also contains a reporter gene (e.g., Luciferase or Green Fluorescent Protein - GFP).

-

This compound mesylate.

-

Cell culture medium and reagents.

-

Luciferase assay reagent or fluorescence microscope/flow cytometer.

-

-

Methodology:

-

Host cells are seeded in multi-well plates and allowed to adhere.

-

Cells are pre-incubated with various concentrations of this compound for a specified time (e.g., 1-2 hours) to allow the drug to inhibit TMPRSS2.

-

The pseudotyped viral particles are then added to the cells and incubated for a period (e.g., 24-48 hours) to allow for viral entry and reporter gene expression.

-

Following incubation, the cells are analyzed for reporter gene expression.

-

For luciferase reporters, cells are lysed, and the luciferase substrate is added. Luminescence is measured using a luminometer.

-

For GFP reporters, the percentage of fluorescent cells is quantified using flow cytometry or fluorescence microscopy.

-

-

The reduction in reporter signal in the presence of this compound, compared to an untreated control, indicates the inhibition of viral entry. The data is used to calculate an EC50 (half-maximal effective concentration) value.[10][19]

-

Visualizations: Pathways and Workflows

Signaling Pathway: SARS-CoV-2 Entry and Inhibition by this compound

Caption: SARS-CoV-2 entry pathway and the inhibitory action of this compound on TMPRSS2.

Experimental Workflow: Testing this compound Efficacy

Caption: Workflow for a cell-based pseudovirus assay to determine this compound's EC50.

References

- 1. TMPRSS2 - Wikipedia [en.wikipedia.org]

- 2. news-medical.net [news-medical.net]

- 3. mdpi.com [mdpi.com]

- 4. The discovery and development of transmembrane serine protease 2 (TMPRSS2) inhibitors as candidate drugs for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cusabio.com [cusabio.com]

- 6. TMPRSS2 as a Key Player in Viral Pathogenesis: Influenza and Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. JCI - Structure-based phylogeny identifies avoralstat as a TMPRSS2 inhibitor that prevents SARS-CoV-2 infection in mice [jci.org]

- 9. This compound mesylate inhibits SARS-CoV-2 activation by TMPRSS2-related proteases and its metabolite GBPA exerts antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. neurosciencenews.com [neurosciencenews.com]

- 11. Maples Scientific Publisher | Open Access Journals | Peer-reviewed Journals | MaplesPub [maplespub.com]

- 12. journals.asm.org [journals.asm.org]

- 13. journals.asm.org [journals.asm.org]

- 14. go.drugbank.com [go.drugbank.com]

- 15. biorxiv.org [biorxiv.org]

- 16. Structural Basis of Covalent Inhibitory Mechanism of TMPRSS2-Related Serine Proteases by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 17. An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Maples Scientific Publisher | Open Access Journals | Peer-reviewed Journals | MaplesPub [maplespub.com]

- 19. journals.asm.org [journals.asm.org]

An In-Depth Technical Guide to the Anti-Inflammatory Properties of Camostat

For Researchers, Scientists, and Drug Development Professionals

Abstract

Camostat mesilate, a synthetic serine protease inhibitor, has garnered significant attention for its multifaceted therapeutic potential, extending beyond its established use in treating chronic pancreatitis and postoperative reflux esophagitis.[1][2] This technical guide provides a comprehensive exploration of the anti-inflammatory properties of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental methodologies. The primary anti-inflammatory effect of this compound stems from its potent inhibition of various serine proteases, which are key players in the inflammatory cascade. By attenuating the activity of these enzymes, this compound effectively reduces the production of pro-inflammatory cytokines and mitigates inflammatory responses in various preclinical models. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, offering detailed insights into the scientific foundation of this compound's anti-inflammatory effects.

Mechanism of Action: Inhibition of Serine Proteases

This compound and its active metabolite, 4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA), are potent inhibitors of a wide range of serine proteases.[3] These enzymes play a crucial role in initiating and amplifying inflammatory responses through various mechanisms, including the activation of other proteases, the processing of cytokines and chemokines, and the activation of protease-activated receptors (PARs).[4][5] By blocking the activity of these proteases, this compound disrupts these pro-inflammatory signaling pathways.

The primary targets of this compound include:

-

Trypsin: A key digestive enzyme that, when inappropriately activated within the pancreas, triggers a cascade of enzymatic activation leading to pancreatitis and a robust inflammatory response.[4]

-

Transmembrane Protease, Serine 2 (TMPRSS2): A cell surface protease that is not only crucial for the entry of certain viruses, including SARS-CoV-2, but is also implicated in inflammatory signaling.[6]

-

Kallikrein: Part of the kallikrein-kinin system, which is involved in inflammation, pain, and the regulation of blood pressure.[4]

-

Plasmin: A serine protease involved in fibrinolysis, but also contributes to inflammation.[4]

The inhibition of these proteases by this compound leads to a downstream reduction in the production and release of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[5]

Signaling Pathway: Putative Role of this compound in Modulating NF-κB Signaling

While direct inhibition of the NF-κB pathway by this compound has not been explicitly detailed, its mechanism of action strongly suggests an indirect modulatory role. Serine proteases, such as thrombin and trypsin, can activate Protease-Activated Receptors (PARs), which in turn can trigger downstream signaling cascades that lead to the activation of NF-κB, a master regulator of inflammation. By inhibiting these proteases, this compound can be hypothesized to reduce PAR-mediated NF-κB activation, thereby decreasing the transcription of pro-inflammatory genes.

Quantitative Data on Anti-Inflammatory Activity

The inhibitory potency of this compound against various serine proteases has been quantified in numerous studies. Furthermore, its efficacy in reducing viral entry, a process often linked to inflammatory responses, has also been determined.

Table 1: Inhibitory Potency (IC₅₀) of this compound Against Serine Proteases

| Serine Protease | IC₅₀ (nM) | Reference |

| Trypsin | 9.3 ± 1.2 | [7] |

| Plasma Kallikrein (PK) | 10.4 ± 2.7 | [7] |

| Matriptase | 21.1 ± 3.5 | [7] |

| Factor XIa (FXIa) | 44.1 ± 1.1 | [7] |

| Urokinase-type Plasminogen Activator (uPA) | 86.4 ± 9.4 | [7] |

| Murine uPA (muPA) | 100.4 ± 41.9 | [7] |

| TMPRSS2 | 4.2 - 6.2 | [8] |

Table 2: Efficacy (EC₅₀) of this compound in Inhibiting SARS-CoV-2 Entry

| Cell Line | EC₅₀ (nM) | Reference |

| Calu-3 | 107 | [8] |

Note: EC₅₀ values for viral entry inhibition can be influenced by the specific experimental setup, including the cell line and viral pseudotype used.

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's anti-inflammatory properties.

Determination of Inhibitory Potency (IC₅₀) against Serine Proteases

This protocol is adapted from a study determining the IC₅₀ of this compound for various serine proteases.[7]

Objective: To quantify the concentration of this compound required to inhibit 50% of the activity of a specific serine protease.

Materials:

-

Purified recombinant serine protease (e.g., trypsin, uPA, TMPRSS2)

-

This compound mesilate

-

Chromogenic substrate specific to the protease being tested (e.g., S-2444 for uPA, B-3133 for trypsin)

-

Assay buffer: 0.01 M HEPES, 0.15 M NaCl, pH 7.4, with 0.1% Bovine Serum Albumin (BSA)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 405 nm

Procedure:

-

Prepare a stock solution of this compound mesilate in an appropriate solvent (e.g., DMSO).

-

Create a series of dilutions of this compound in the assay buffer.

-

In a 96-well plate, pre-incubate 2 nM of the purified enzyme with various concentrations of this compound in a total volume of 200 µL of assay buffer. Incubate at 37°C for 15 minutes.

-

Initiate the enzymatic reaction by adding the specific chromogenic substrate at a concentration approximately equal to its Kₘ value for the enzyme.

-

Immediately monitor the initial reaction velocities by measuring the change in absorbance at 405 nm over time using a spectrophotometer.

-

Calculate the percentage of inhibition for each this compound concentration relative to a control with no inhibitor.

-

Determine the IC₅₀ value by fitting the dose-response data to a nonlinear regression (sigmoidal) curve using appropriate software (e.g., GraphPad Prism).

Experimental Workflow: IC₅₀ Determination

References

- 1. clinicaltrials.eu [clinicaltrials.eu]

- 2. biomedres.us [biomedres.us]

- 3. What is the mechanism of this compound Mesilate? [synapse.patsnap.com]

- 4. physiciansweekly.com [physiciansweekly.com]

- 5. This compound | C20H22N4O5 | CID 2536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PlumX [plu.mx]

- 7. Structural Basis of Covalent Inhibitory Mechanism of TMPRSS2-Related Serine Proteases by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound mesylate inhibits SARS-CoV-2 activation by TMPRSS2-related proteases and its metabolite GBPA exerts antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Camostat Mesylate in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the preparation and use of camostat mesylate in cell culture experiments. This compound mesylate is a synthetic serine protease inhibitor with significant applications in virology and pancreatitis research. It effectively blocks the entry of various viruses, including SARS-CoV-2, by inhibiting the host cell protease TMPRSS2. Additionally, it demonstrates anti-inflammatory effects in models of pancreatitis. This document details protocols for stock solution preparation, determination of working concentrations, cytotoxicity assessment, viral entry inhibition assays, and in vitro pancreatitis models. Quantitative data on its efficacy are summarized, and key experimental workflows and mechanisms of action are visualized.

Introduction

This compound mesylate is a potent, orally active inhibitor of serine proteases, including trypsin, plasmin, kallikrein, and thrombin.[1] Its therapeutic use in Japan for chronic pancreatitis and postoperative reflux esophagitis is well-established.[2] In recent years, this compound mesylate has garnered significant attention for its antiviral activity. The entry of several respiratory viruses, most notably SARS-CoV-2, into host cells is dependent on the priming of the viral spike (S) protein by the transmembrane serine protease 2 (TMPRSS2).[3] this compound mesylate effectively inhibits TMPRSS2, thereby blocking viral entry and subsequent replication.[3]

In the context of pancreatitis, this compound mesylate is thought to exert its therapeutic effect by inhibiting pancreatic proteases, which reduces inflammation and tissue damage.[4] In cell culture models, it has been shown to inhibit the production of pro-inflammatory cytokines.[4]

It is important to note that in cell culture media containing fetal calf serum (FCS), this compound mesylate is rapidly metabolized into its active metabolite, 4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA).[5] GBPA also possesses antiviral activity, and this conversion should be considered when designing and interpreting experiments.[5]

Data Presentation

The efficacy of this compound mesylate and its active metabolite, GBPA, has been quantified across various cell lines and viruses. The following tables summarize key inhibitory concentrations.

Table 1: Antiviral Activity of this compound Mesylate and its Metabolite GBPA

| Compound | Virus/Pseudovirus | Cell Line | Assay Type | IC50/EC50 Value | Reference(s) |

| This compound Mesylate | SARS-CoV-2 (authentic) | Calu-3 | Viral Replication | ~1 µM (EC50) | [6] |

| This compound Mesylate | SARS-CoV-2 (pseudovirus) | 293T-ACE2-TMPRSS2 | Viral Entry | 0.02 µM (IC50) | [7] |

| This compound Mesylate | SARS-CoV-2 (pseudovirus) | 293T-ACE2.TMPRSS2s | Viral Entry | 0.88 µM (IC50) | [8] |

| This compound Mesylate | Recombinant TMPRSS2 | N/A | Enzymatic Assay | 4.2 nM (IC50) | [5][8] |

| GBPA (FOY-251) | SARS-CoV-2 (pseudovirus) | Calu-3 | Viral Entry | 178 nM (EC50) | [5][9] |

| GBPA (FOY-251) | Recombinant TMPRSS2 | N/A | Enzymatic Assay | 70.3 nM (IC50) | [5][8] |

Table 2: Cytotoxicity of this compound Mesylate

| Compound | Cell Line(s) | Assay Type | Concentration with No Significant Cytotoxicity | Reference(s) |

| This compound Mesylate | Various | Cytotoxicity Detection Kit | Up to 100 µM | [1] |

| GBPA | Various | Cytotoxicity Detection Kit | Up to 100 µM | [1] |

Experimental Protocols

Preparation of this compound Mesylate Stock Solution

Materials:

-

This compound mesylate powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Water, sterile, for cell culture

-

Sterile microcentrifuge tubes or vials

Protocol:

-

Dissolution: Dissolve this compound mesylate in sterile DMSO to prepare a high-concentration stock solution, for example, 100 mM.

-

Solubility: Ensure complete dissolution. If necessary, gentle warming or vortexing can be applied. This compound mesylate is also soluble in water up to 50 mM.

-

Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Storage: Store the aliquots at -20°C for long-term storage. When ready to use, thaw an aliquot and dilute it to the desired working concentration in the appropriate cell culture medium.

Cytotoxicity Assay (MTT Assay)

This protocol provides a general method to determine the cytotoxic effects of this compound mesylate on a specific cell line, ensuring that the concentrations used in subsequent experiments are non-toxic.

Materials:

-

Cells of interest

-

96-well cell culture plates

-

Complete cell culture medium

-

This compound mesylate stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

MTT solvent (e.g., isopropanol with 0.04 N HCl or DMSO)

-

Phosphate-buffered saline (PBS)

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound mesylate in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound mesylate. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound mesylate concentration) and a no-treatment control.

-

Incubation: Incubate the plate for a period that reflects the duration of your planned experiments (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.[1][5]

-

Solubilization: Carefully remove the medium and add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the no-treatment control.

Viral Entry Inhibition Assay (Pseudovirus Neutralization Assay)

This protocol describes a common method to assess the inhibitory effect of this compound mesylate on viral entry using a pseudovirus system.

Materials:

-

HEK293T cells stably expressing ACE2 and TMPRSS2 (e.g., 293T-ACE2-TMPRSS2).

-

SARS-CoV-2 spike-pseudotyped lentiviral or vesicular stomatitis virus (VSV) particles carrying a reporter gene (e.g., luciferase or GFP).

-

Complete cell culture medium.

-

This compound mesylate stock solution.

-

96-well white, clear-bottom cell culture plates (for luciferase assay).

-

Luciferase assay reagent.

Protocol:

-

Cell Seeding: Seed 293T-ACE2-TMPRSS2 cells into a 96-well plate and allow them to adhere overnight.

-

Compound Pre-treatment: Prepare serial dilutions of this compound mesylate in culture medium. Remove the old medium and add the diluted compound to the cells. Incubate for 1-2 hours at 37°C.[6]

-

Pseudovirus Infection: Add the pseudovirus preparation to each well. Include a virus-only control (no compound) and a cells-only control (no virus).

-

Incubation: Incubate the plates for 48-72 hours at 37°C to allow for viral entry and reporter gene expression.

-

Quantification of Viral Entry:

-

For luciferase reporter: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions.

-

For GFP reporter: Measure GFP expression using a fluorescence microscope or a plate reader.

-

-

Data Analysis: Normalize the reporter signal to the virus-only control and calculate the half-maximal inhibitory concentration (IC50) by fitting the data to a dose-response curve.

In Vitro Pancreatitis Model

This protocol describes the use of the rat pancreatic acinar cell line AR42J to model pancreatitis in vitro and to assess the anti-inflammatory effects of this compound mesylate.

Materials:

-

AR42J cells.

-

Complete culture medium (e.g., F-12K Medium with 20% FBS).

-

Dexamethasone.

-

Cerulein (cholecystokinin analog).[11]

-

This compound mesylate stock solution.

-

Reagents for measuring amylase activity.

-

ELISA kits for measuring TNF-α and IL-6.

Protocol:

-

Cell Differentiation: Culture AR42J cells in complete medium. To induce a more differentiated, acinar-like phenotype, treat the cells with 100 nM dexamethasone for 48 hours.[11]

-

Induction of Pancreatitis-like State: After differentiation, stimulate the cells with a supramaximal concentration of cerulein (e.g., 10-100 nM) to induce hypersecretion of digestive enzymes and a pro-inflammatory response.[2][11][12]

-

This compound Mesylate Treatment: Co-treat the cells with cerulein and various concentrations of this compound mesylate. Include appropriate controls (untreated, cerulein only, this compound mesylate only).

-

Incubation: Incubate the cells for a suitable period (e.g., 6-24 hours).

-

Endpoint Measurement:

-

Amylase Secretion: Collect the cell culture supernatant and measure the amylase activity using a commercially available kit.

-

Cytokine Production: Collect the supernatant and measure the concentrations of TNF-α and IL-6 using ELISA kits.

-

-

Data Analysis: Compare the levels of amylase and cytokines in the this compound mesylate-treated groups to the cerulein-only group to determine the inhibitory effect.

Conclusion

This compound mesylate is a versatile tool for in vitro studies of viral entry and pancreatitis. The protocols provided herein offer a framework for its effective use in cell culture. Researchers should optimize these protocols for their specific cell lines and experimental conditions, paying close attention to the potential for metabolic conversion of this compound mesylate to GBPA in the presence of serum. The provided quantitative data and visual representations of its mechanism of action and experimental workflows will aid in the design and interpretation of studies utilizing this potent serine protease inhibitor.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Effects of caerulein on the apical cytoskeleton of the pancreatic acinar cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound mesilate attenuates pancreatic fibrosis via inhibition of monocytes and pancreatic stellate cells activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubcompare.ai [pubcompare.ai]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. Establishment of a well-characterized SARS-CoV-2 lentiviral pseudovirus neutralization assay using 293T cells with stable expression of ACE2 and TMPRSS2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. texaschildrens.org [texaschildrens.org]

- 8. This compound mesylate inhibits SARS-CoV-2 activation by TMPRSS2-related proteases and its metabolite GBPA exerts antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Semi-Mechanistic Pharmacokinetic-Pharmacodynamic Model of this compound Mesylate-Predicted Efficacy against SARS-CoV-2 in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. broadpharm.com [broadpharm.com]

- 11. Pitfalls in AR42J-model of cerulein-induced acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cerulein Pancreatitis: Oxidative Stress, Inflammation, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Testing Camostat Efficacy in Animal Models of Pancreatitis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of common animal models of pancreatitis used to evaluate the therapeutic efficacy of Camostat, a serine protease inhibitor. Detailed protocols for inducing pancreatitis and administering this compound are provided, along with a summary of expected outcomes based on preclinical research.

Introduction to this compound and its Mechanism of Action in Pancreatitis

Pancreatitis is an inflammatory disease of the pancreas characterized by the premature activation of digestive enzymes within the pancreas, leading to autodigestion, inflammation, and tissue damage.[1] A key initiating event is the conversion of trypsinogen to active trypsin, which then activates other zymogens, triggering a cascade of inflammatory responses.[1]

This compound mesilate is a synthetic serine protease inhibitor that functions by blocking the activity of trypsin and other serine proteases like kallikrein and plasmin.[2] By inhibiting trypsin, this compound can effectively reduce the proteolytic activity that drives the pathogenesis of pancreatitis.[2] Furthermore, this compound has been shown to suppress the expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), further mitigating the inflammatory response.[1][3]

Animal Models of Pancreatitis

Several rodent models are widely used to induce pancreatitis and study the efficacy of therapeutic agents like this compound. The choice of model often depends on the desired severity of pancreatitis (mild edematous to severe necrotizing) and the specific aspects of the disease being investigated.

1. Cerulein-Induced Pancreatitis: This is the most common model for inducing mild, edematous pancreatitis.[4] Cerulein, a cholecystokinin (CCK) analog, when administered at supramaximal doses, causes premature activation of digestive enzymes within acinar cells.[5] This model is highly reproducible and suitable for studying the early cellular events of pancreatitis.[4]

2. L-arginine-Induced Pancreatitis: This model induces a more severe, necrotizing pancreatitis.[4] A high dose of L-arginine selectively damages pancreatic acinar cells, leading to significant necrosis and inflammation.[6][7] This model is useful for investigating therapies aimed at reducing the severity of acute pancreatitis.

3. Sodium Taurocholate-Induced Pancreatitis: This is an invasive model that produces severe, hemorrhagic, and necrotizing pancreatitis, closely mimicking severe clinical pancreatitis in humans.[8] It involves the retrograde infusion of sodium taurocholate, a bile salt, into the pancreatic duct, causing direct cellular injury.[8]

Experimental Protocols

Cerulein-Induced Pancreatitis and this compound Treatment in Rats

Objective: To induce mild, edematous acute pancreatitis in rats and assess the therapeutic efficacy of orally administered this compound.

Materials:

-

Male Wistar or Sprague-Dawley rats (200-250g)

-

Cerulein (Sigma-Aldrich)

-

This compound mesilate (Tocris Bioscience or equivalent)

-

Sterile 0.9% Saline

-

Orogastric gavage needles

Protocol:

-

Animal Acclimation: Acclimate rats for at least one week under standard laboratory conditions. Fast animals overnight before the experiment with free access to water.

-

Induction of Pancreatitis:

-

Prepare a stock solution of Cerulein in sterile saline.

-

Induce pancreatitis by administering four subcutaneous injections of Cerulein (20 µg/kg body weight) at hourly intervals.[9]

-

-

This compound Administration:

-

Prepare a suspension of this compound mesilate in water.

-

Thirty minutes after the last Cerulein injection, administer this compound (100 mg/kg body weight) or vehicle (water) via an orogastric tube.[9]

-

-

Sample Collection and Analysis:

-

Sacrifice animals at various time points (e.g., 6, 12, 24 hours) after the final Cerulein injection.

-

Collect blood via cardiac puncture for serum amylase and lipase analysis.

-

Harvest the pancreas for histological evaluation and measurement of inflammatory markers (e.g., IL-6, TNF-α).

-

Workflow for Cerulein-Induced Pancreatitis and this compound Treatment:

Experimental workflow for cerulein-induced pancreatitis.

L-arginine-Induced Pancreatitis and this compound Treatment in Mice

Objective: To induce severe, necrotizing acute pancreatitis in mice and evaluate the efficacy of this compound.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

L-arginine hydrochloride (Sigma-Aldrich)

-

This compound mesilate

-

Sterile 0.9% Saline

-

Intraperitoneal (IP) injection supplies

Protocol:

-

Animal Acclimation: Acclimate mice for at least one week. Fast animals for 12 hours prior to induction with free access to water.

-

Induction of Pancreatitis:

-

Prepare a fresh 8% solution of L-arginine in sterile saline and adjust the pH to 7.0.

-

Induce pancreatitis by administering two intraperitoneal injections of L-arginine (4 g/kg body weight) at a one-hour interval.[10]

-

-

This compound Administration:

-

Administer this compound (dose to be optimized, e.g., 100-200 mg/kg) orally or via IP injection, either as a pretreatment or post-induction treatment.

-

-

Sample Collection and Analysis:

-

Sacrifice animals at 24 or 72 hours post-induction.

-

Collect blood for serum amylase, lipase, IL-6, and TNF-α measurements.

-

Harvest the pancreas for histological scoring of edema, inflammation, and necrosis.

-

Sodium Taurocholate-Induced Pancreatitis and this compound Treatment in Rats

Objective: To induce severe, necrotizing pancreatitis in rats and assess the therapeutic potential of this compound.

Materials:

-

Male Wistar rats (250-300g)

-

Sodium taurocholate (Sigma-Aldrich)

-

This compound mesilate

-

Surgical instruments for laparotomy

-

Infusion pump

Protocol:

-

Animal Preparation: Anesthetize the rats and perform a midline laparotomy to expose the biliopancreatic duct.

-

Induction of Pancreatitis:

-

Temporarily clamp the hepatic duct.

-

Retrogradely infuse 3-5% sodium taurocholate (0.1 mL/100g body weight) into the biliopancreatic duct.[8]

-

-

This compound Administration:

-

Administer this compound intravenously or orally at predetermined doses and time points relative to pancreatitis induction.

-

-

Post-operative Care and Sample Collection:

-

Close the abdominal incision and provide post-operative care.

-

Sacrifice animals at specified time points (e.g., 12, 24 hours).

-

Collect blood and pancreas tissue for analysis as described in the previous protocols.

-

Data Presentation: Expected Efficacy of this compound

The following tables summarize the expected quantitative outcomes of this compound treatment in different animal models of pancreatitis based on published studies.

Table 1: Effect of this compound on Serum Amylase and Lipase Levels

| Animal Model | Species | Treatment Group | Serum Amylase (U/L) | Serum Lipase (U/L) | Citation(s) |

| Cerulein-Induced | Rat | Control (Cerulein only) | ~50,000 | Not Reported | [9][11] |

| This compound (100 mg/kg, oral) | Significantly Reduced | Not Reported | [9] | ||

| L-arginine-Induced | Rat | Control (L-arginine only) | ~48,600 | Significantly Elevated | [11] |

| This compound | Expected to be Reduced | Expected to be Reduced | |||

| Sodium Taurocholate | Rat | Control (Taurocholate only) | Significantly Elevated | Significantly Elevated | [12] |

| This compound | Expected to be Reduced | Expected to be Reduced |

Table 2: Effect of this compound on Inflammatory Cytokines

| Animal Model | Species | Treatment Group | Serum IL-6 (pg/mL) | Serum TNF-α (U/mL) | Citation(s) |

| L-arginine-Induced | Rat | Control (L-arginine only) | ~39.6 | ~15.1 | [11] |

| This compound | Significantly Reduced | Significantly Reduced | [12][13] | ||

| DBTC-Induced | Rat | Control (DBTC only) | Elevated | Elevated | [13] |

| This compound (1 mg/g in diet) | Significantly Inhibited | Significantly Inhibited | [13] |

Table 3: Effect of this compound on Pancreatic Histological Scores

| Animal Model | Species | Treatment Group | Edema Score | Inflammation Score | Necrosis Score | Citation(s) |

| Cerulein-Induced | Rat | Control (Cerulein only) | Moderate to Severe | Moderate to Severe | Mild | [9][14] |

| This compound (100 mg/kg, oral) | Significantly Alleviated | Significantly Alleviated | Alleviated | [9] | ||

| L-arginine-Induced | Mouse | Control (L-arginine only) | Severe | Severe | Severe | [10] |

| This compound | Expected to be Reduced | Expected to be Reduced | Expected to be Reduced |

Note: Histological scores are typically graded on a scale (e.g., 0-3 or 0-4) for each parameter (edema, inflammatory cell infiltration, acinar necrosis). The values in the table represent the expected qualitative outcome.[15][16]

Signaling Pathways and Mechanism of Action

This compound's primary mechanism of action is the inhibition of trypsin, which plays a central role in the activation of other digestive enzymes and the subsequent inflammatory cascade. A key downstream effector of trypsin is the Protease-Activated Receptor 2 (PAR-2).

Role of PAR-2 in Pancreatitis: Trypsin can cleave and activate PAR-2 on pancreatic acinar and ductal cells.[3][6] While some studies suggest a protective role for PAR-2 activation by enhancing fluid secretion, excessive or sustained activation is believed to contribute to neurogenic inflammation and pain.[3]

Proposed Signaling Pathway of this compound's Action:

This compound inhibits trypsin, a key driver of pancreatitis.

Conclusion

The animal models described provide robust platforms for evaluating the efficacy of this compound in treating pancreatitis. The cerulein-induced model is ideal for studying the effects on mild, edematous pancreatitis, while the L-arginine and sodium taurocholate models are more appropriate for severe, necrotizing pancreatitis. Consistent findings across these models demonstrate that this compound can significantly reduce pancreatic enzyme levels, decrease inflammatory cytokine production, and improve histological outcomes. These preclinical data provide a strong rationale for the clinical investigation of this compound in the treatment of pancreatitis.

References

- 1. A simple taurocholate-induced model of severe acute pancreatitis in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protease‐activated receptor‐2 protects against pancreatitis by stimulating exocrine secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pancreatic protease‐activated receptors: friend and foe - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PAR2: The Cornerstone of Pancreatic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubcompare.ai [pubcompare.ai]

- 6. biomed.cas.cz [biomed.cas.cz]

- 7. researchgate.net [researchgate.net]

- 8. Experimental Models of Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Beneficial effects of the synthetic trypsin inhibitor camostate in cerulein-induced acute pancreatitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Severe Acute Pancreatitis Mouse Model Transited from Mild Symptoms Induced by a “Two-Hit” Strategy with L-Arginine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cytokine level changes in L-arginine-induced acute pancreatitis in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of this compound mesilate on the expression of pancreatitis-associated protein (PAP), p8, and cytokines in rat spontaneous chronic pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound mesilate attenuates pancreatic fibrosis via inhibition of monocytes and pancreatic stellate cells activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Caerulin-induced pancreatitis in rats: Histological and genetic expression changes from acute phase to recuperation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Application Notes and Protocols for Establishing a Cell-Based Assay for Camostat's Antiviral Activity

Introduction

Camostat mesylate is a synthetic serine protease inhibitor.[1] It is a prodrug that is rapidly hydrolyzed to its active metabolite, 4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA).[1][2] this compound has demonstrated antiviral activity against a range of viruses, including coronaviruses and influenza viruses, by inhibiting host cell proteases essential for viral entry.[3][4][5] One of its primary targets is the Transmembrane Protease, Serine 2 (TMPRSS2), which is involved in the priming of viral spike proteins, a critical step for membrane fusion and viral entry into the host cell.[3][6][7] By blocking TMPRSS2, this compound effectively prevents the virus from entering and infecting cells, thereby limiting viral spread.[6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to establish a robust cell-based assay for evaluating the antiviral efficacy of this compound. The protocols detailed below cover cytotoxicity assessment and antiviral activity determination through virus yield reduction and plaque reduction assays.

Mechanism of Action of this compound

This compound mesylate functions as a serine protease inhibitor.[1] For many viruses, including SARS-CoV-2, entry into a host cell is a multi-step process that begins with the binding of the viral spike (S) protein to a host cell receptor, such as angiotensin-converting enzyme 2 (ACE2).[3] Following receptor binding, the S protein must be cleaved by host proteases at two different sites to activate it for membrane fusion. TMPRSS2 is a key host cell surface protease that performs this cleavage, or "priming."[3][4] this compound inhibits the enzymatic activity of TMPRSS2, thereby preventing the cleavage of the S protein.[7] This inhibition blocks the fusion of the viral and cellular membranes, ultimately halting viral entry and infection.[6]

Data on Antiviral and Cytotoxic Activity

The following tables summarize the reported in vitro efficacy and cytotoxicity of this compound and its active metabolite, GBPA.

Table 1: Antiviral Activity of this compound and its Metabolite

| Compound | Virus | Cell Line | Assay Type | EC50 | Reference(s) |

| This compound mesylate | SARS-CoV-2 | Calu-3 | Pseudotyped virus entry | 87 nM - 107 nM | [8][9] |

| FOY-251 (GBPA) | SARS-CoV-2 | Calu-3 | Pseudotyped virus entry | 178 nM | [9][10][11] |

Table 2: Inhibitory and Cytotoxic Concentrations of this compound and its Metabolite

| Compound | Target/Cell Line | Assay Type | IC50/CC50 | Reference(s) |

| This compound mesylate | Recombinant TMPRSS2 | Enzymatic Assay | 4.2 nM - 6.2 nM | [9][12] |

| FOY-251 (GBPA) | Recombinant TMPRSS2 | Enzymatic Assay | 33.3 nM - 70.3 nM | [9][12] |

| This compound mesylate | Calu-3 cells | Cell Viability Assay | >100 µM | [9] |

| FOY-251 (GBPA) | Calu-3 cells | Cell Viability Assay | >100 µM | [9] |

Experimental Protocols

A general workflow for assessing the antiviral activity of a compound like this compound involves determining its cytotoxicity to establish a safe concentration range, followed by specific assays to measure its ability to inhibit viral replication.

Protocol 1: Cell Culture and Maintenance

This protocol describes the maintenance of Calu-3 cells, a human lung adenocarcinoma cell line suitable for studying respiratory viruses.

-

Materials:

-

Calu-3 cells (ATCC® HTB-55™)

-

Minimum Essential Medium (MEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (100x)

-

Non-Essential Amino Acids (NEAA) solution (100x)

-

Sodium Pyruvate solution (100x)

-

Trypsin-EDTA (0.25%)

-

Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

-

Cell culture flasks (T-75)

-

6-well, 24-well, and 96-well cell culture plates

-

Incubator (37°C, 5% CO₂)

-

-

Procedure:

-

Complete Growth Medium: Prepare by supplementing MEM with 10% FBS, 1% Penicillin-Streptomycin, 1% NEAA, and 1% Sodium Pyruvate.

-

Cell Thawing: Rapidly thaw a cryopreserved vial of Calu-3 cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10 mL of fresh medium. Transfer to a T-75 flask.

-

Cell Maintenance: Incubate cells at 37°C with 5% CO₂. Change the medium every 2-3 days.

-

Cell Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with PBS. Add 2-3 mL of Trypsin-EDTA and incubate for 5-10 minutes at 37°C until cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium. Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in fresh medium. Split the cells at a ratio of 1:3 to 1:6 into new flasks.

-

Protocol 2: Cytotoxicity Assay (CC50 Determination)

This protocol uses the Cell Counting Kit-8 (CCK-8) to measure the cytotoxicity of this compound.

-

Materials:

-

Calu-3 cells

-

Complete growth medium

-

This compound mesylate stock solution (e.g., 100 mM in DMSO)

-

96-well cell culture plates

-

CCK-8 reagent

-

Microplate reader (450 nm absorbance)

-

-

Procedure:

-

Cell Seeding: Seed Calu-3 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours.

-

Compound Preparation: Prepare a 2-fold serial dilution of this compound mesylate in complete growth medium, starting from a high concentration (e.g., 200 µM). Include a "cells only" control (medium with DMSO vehicle) and a "medium only" blank control.

-

Compound Treatment: Remove the medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells.

-

Incubation: Incubate the plate for 48-72 hours (this should match the duration of the antiviral assay).

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[13]

-

Final Incubation: Incubate for 2-4 hours at 37°C until the "cells only" control wells turn orange.

-

Absorbance Reading: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration:

-

% Viability = [(Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] * 100

-

-

Plot the % Viability against the log of the drug concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the 50% cytotoxic concentration (CC50).

-

-

Protocol 3: Virus Yield Reduction Assay (EC50 Determination)

This assay quantifies the amount of infectious virus produced in the presence of the drug.[14]

-

Materials:

-

Calu-3 cells

-

Target virus (e.g., SARS-CoV-2) with a known titer

-

Complete growth medium and infection medium (reduced serum, e.g., 2% FBS)

-

This compound mesylate

-

24-well plates

-

Vero-TMPRSS2 cells (for titration)

-

Methylcellulose overlay medium

-

-

Procedure:

-

Cell Seeding: Seed Calu-3 cells in 24-well plates and grow to ~90% confluency.

-

Drug Pre-treatment: Prepare serial dilutions of this compound in infection medium at non-toxic concentrations (determined from the cytotoxicity assay). Remove the growth medium from the cells and pre-treat the cells with the this compound dilutions for 2 hours at 37°C.[9]

-

Virus Infection: Infect the cells with the virus at a specified Multiplicity of Infection (MOI), for example, MOI of 0.01, in the presence of the corresponding this compound dilutions. Include a "virus only" control.

-

Incubation: Incubate for 1 hour at 37°C to allow for viral adsorption.

-

Wash and Re-feed: After incubation, remove the virus inoculum, wash the cells twice with PBS to remove unbound virus, and add fresh infection medium containing the same concentrations of this compound.

-

Harvest Supernatant: Incubate for 24-48 hours. At the end of the incubation, harvest the cell culture supernatants, which contain the progeny virus.

-

Virus Titration (Plaque Assay):

-

Seed Vero-TMPRSS2 cells in 6-well plates and grow to confluency.

-

Prepare 10-fold serial dilutions of the harvested supernatants.

-

Infect the Vero-TMPRSS2 monolayers with 200 µL of each dilution for 1 hour.

-

Remove the inoculum and overlay the cells with medium containing 1% methylcellulose.

-

Incubate for 48-72 hours until plaques are visible.

-

Fix and stain the cells (e.g., with crystal violet) and count the plaques to determine the viral titer (Plaque Forming Units/mL, PFU/mL).

-

-

Data Analysis:

-

Calculate the percentage of viral inhibition for each this compound concentration compared to the "virus only" control.

-

Plot the percent inhibition against the log of the drug concentration and use non-linear regression to determine the 50% effective concentration (EC50).

-

-

Protocol 4: Plaque Reduction Neutralization Test (PRNT)

This is an alternative method to determine the EC50 by directly observing the reduction in plaque formation.

-

Materials:

-

Vero-TMPRSS2 cells

-

Target virus

-

This compound mesylate

-

6-well or 12-well plates

-

Methylcellulose overlay medium

-

Crystal violet staining solution

-

-

Procedure:

-

Cell Seeding: Seed Vero-TMPRSS2 cells in 12-well plates and grow to a confluent monolayer.

-

Drug-Virus Incubation: Prepare serial dilutions of this compound. In separate tubes, mix each drug dilution with a constant amount of virus (e.g., 100 PFU per well). Incubate this mixture for 1 hour at 37°C.

-

Infection: Remove the growth medium from the cell monolayers and infect them with 100 µL of the virus-drug mixtures.

-

Adsorption: Incubate for 1 hour at 37°C, gently rocking the plates every 15 minutes.

-

Overlay: Remove the inoculum and add 1 mL of methylcellulose overlay medium to each well.

-

Incubation: Incubate at 37°C with 5% CO₂ for 2-4 days, until plaques are visible in the "virus only" control wells.

-

Staining: Aspirate the overlay, fix the cells with 10% formalin for at least 30 minutes, and then stain with 0.5% crystal violet solution. Gently wash with water and allow the plates to dry.

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis:

-

Calculate the percentage of plaque reduction for each concentration relative to the "virus only" control.

-

Plot the percentage of reduction against the log of the drug concentration and use non-linear regression to determine the EC50.

-

-

Logical Evaluation of Antiviral Efficacy

The ultimate goal of these assays is to determine if a compound has a favorable therapeutic window. This is assessed by calculating the Selectivity Index (SI), which is the ratio of the compound's cytotoxicity to its antiviral efficacy. A higher SI value indicates a more promising antiviral candidate.

References

- 1. What is the mechanism of this compound Mesilate? [synapse.patsnap.com]

- 2. This compound mesylate inhibits SARS-CoV-2 activation by TMPRSS2-related proteases and its metabolite GBPA exerts antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tridhascholars.org [tridhascholars.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. The serine protease inhibitor this compound inhibits influenza virus replication and cytokine production in primary cultures of human tracheal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. How an antiviral drug can flatten the curve...in your cells | Cold Spring Harbor Laboratory [cshl.edu]

- 7. Structural Basis of Covalent Inhibitory Mechanism of TMPRSS2-Related Serine Proteases by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. This compound mesylate inhibits SARS-CoV-2 activation by TMPRSS2-related proteases and its metabolite GBPA exerts antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Semi-Mechanistic Pharmacokinetic-Pharmacodynamic Model of this compound Mesylate-Predicted Efficacy against SARS-CoV-2 in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scienceopen.com [scienceopen.com]

- 12. An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound mesilate inhibits pro-inflammatory cytokine secretion and improves cell viability by regulating MFGE8 and HMGN1 in lipopolysaccharide-stimulated DF-1 chicken embryo fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]

Application Notes and Protocols for Camostat Mesylate in In Vivo Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Camostat mesylate is a serine protease inhibitor that has garnered significant attention for its therapeutic potential in a range of diseases. Originally approved in Japan for the treatment of chronic pancreatitis and postoperative reflux esophagitis, its mechanism of action has led to investigations into its utility in viral infections, inflammatory conditions, and fibrosis.[1][2] this compound mesylate and its active metabolite, 4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA), inhibit transmembrane protease, serine 2 (TMPRSS2), a key enzyme for the entry of certain viruses, including SARS-CoV-2, into host cells.[3][4][5] This document provides a comprehensive overview of dosage determination for in vivo studies, along with detailed experimental protocols and relevant signaling pathways.

This compound mesylate is a prodrug that is rapidly metabolized to its active form, GBPA, after oral administration.[6] Its therapeutic effects are attributed to the inhibition of various proteases, which play crucial roles in different pathophysiological processes.

Data Presentation: Quantitative Summary of In Vivo Dosages

The following tables summarize the dosages of this compound mesylate used in various in vivo studies across different animal models and disease states.

Table 1: this compound Mesylate Dosage in Rodent Models

| Animal Model | Disease Model | Dosage | Administration Route | Key Findings | Reference |

| Mouse | SARS-CoV Infection | 30 mg/kg, twice daily | Oral | Reduced mortality by 60% | [7] |

| Rat | Spontaneous Chronic Pancreatitis | 100 mg/kg/day | Mixed in diet | Suppressed gene expression of inflammatory and fibrotic markers. | [8] |

| Rat | DBTC-induced Chronic Pancreatitis | 1 mg/g of diet | Mixed in diet | Inhibited pancreatic inflammation and fibrosis. | [9] |

| Rat | Experimental Pancreatitis | 25-100 mg/kg | Oral | Decreased mortality in a dose-dependent manner. | [2] |

| Rat | Postoperative Reflux Esophagitis | 100 mg/kg, twice daily | Oral | Suppressed ulceration of esophageal mucosa. | [2] |

| Rat | Porcine Serum-induced Hepatic Fibrosis | 1-2 mg/g of diet | Mixed in diet | Attenuated hepatic fibrosis by reducing active TGF-β. | [10] |

Table 2: this compound Mesylate Dosage in Other Animal Models

| Animal Model | Disease Model | Dosage | Administration Route | Key Findings | Reference |

| Dog | Suspected Chronic Pancreatitis | 12 mg/kg/day or 24 mg/kg/day (divided q8h) | Oral | The 24 mg/kg/day dose significantly decreased serum canine pancreatic lipase immunoreactivity (cPLI). | [11] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Mesylate in Viral Entry Inhibition

Caption: Inhibition of TMPRSS2-mediated viral entry by this compound mesylate.

General Experimental Workflow for In Vivo Studies

Caption: A typical experimental workflow for in vivo this compound mesylate studies.

Experimental Protocols

Protocol 1: Evaluation of this compound Mesylate in a Mouse Model of Viral Infection (Adapted from SARS-CoV studies)

Objective: To assess the efficacy of this compound mesylate in reducing viral load and pathology in a mouse model of respiratory viral infection.

Materials:

-

This compound mesylate powder

-

Vehicle (e.g., sterile water or 0.5% methylcellulose)

-

Oral gavage needles

-

Appropriate mouse strain (e.g., C57BL/6 or specific transgenic models)

-

Viral stock

-

Anesthetic

-

Materials for tissue collection and processing (e.g., tubes, RNAlater, formalin)

Procedure:

-

Animal Acclimatization: House mice in appropriate containment level facilities for at least one week prior to the experiment.

-

Drug Preparation: Prepare a fresh suspension of this compound mesylate in the chosen vehicle on each day of administration. For a 30 mg/kg dose in a 25g mouse, this would be 0.75 mg per mouse. If the dosing volume is 100 µL, the concentration would be 7.5 mg/mL.

-

Viral Infection: Anesthetize mice and intranasally infect them with a predetermined lethal or sublethal dose of the virus.

-

Treatment Administration:

-

Begin treatment at a specified time point post-infection (e.g., 2 hours).

-

Administer 30 mg/kg of this compound mesylate or vehicle via oral gavage twice daily.

-

Continue treatment for a predetermined duration (e.g., 5-7 days).

-

-

Monitoring: Monitor mice daily for weight loss, clinical signs of disease, and mortality.

-

Endpoint and Sample Collection:

-

At the study endpoint, euthanize the mice.

-

Collect lung tissue for viral load analysis (e.g., by qRT-PCR) and histopathological examination.

-

Collect blood for serological or cytokine analysis.

-

-

Analysis:

-

Quantify viral RNA in lung homogenates.

-

Score lung tissue sections for inflammation and damage.

-

Analyze serum for relevant biomarkers.

-

Protocol 2: Evaluation of this compound Mesylate in a Rat Model of Chronic Pancreatitis

Objective: To determine the effect of this compound mesylate on pancreatic inflammation and fibrosis in a chemically-induced model of chronic pancreatitis.

Materials:

-

This compound mesylate powder

-

Powdered rodent diet

-

Dibutyltin dichloride (DBTC) or other inducing agent

-

Materials for histological analysis (e.g., formalin, paraffin, staining reagents)

-

Materials for protein/gene expression analysis (e.g., lysis buffers, antibodies, primers)

Procedure:

-

Animal Acclimatization: Acclimate male Lewis rats for one week.[9]

-

Disease Induction: Induce chronic pancreatitis with a single administration of DBTC (e.g., 7 mg/kg).[9]

-

Medicated Diet Preparation:

-

Thoroughly mix this compound mesylate powder with the powdered diet to achieve the desired concentration (e.g., 1 mg/g of diet).[9]

-

Prepare a control diet without the drug.

-

-

Treatment:

-

Seven days post-DBTC administration, randomize rats into two groups: DBTC + standard diet and DBTC + this compound mesylate diet.[9]

-

Provide the respective diets and water ad libitum for a specified period (e.g., 21 days).

-

-

Monitoring: Monitor body weight and food consumption regularly.

-

Endpoint and Sample Collection:

-

At the end of the treatment period, euthanize the rats.

-

Collect the pancreas for weight measurement, histological analysis (e.g., H&E, Masson's trichrome staining), and molecular analysis.

-

Collect blood for measurement of pancreatic enzymes (e.g., amylase, lipase).

-

-

Analysis:

-

Score pancreatic tissue for inflammation and fibrosis.

-

Analyze the expression of inflammatory cytokines (e.g., TNF-α) and fibrosis markers (e.g., collagen, α-SMA) by methods such as qRT-PCR or Western blotting.

-

Conclusion

The determination of an appropriate this compound mesylate dosage for in vivo studies is critical and depends on the animal model, disease indication, and desired therapeutic effect. The provided data and protocols offer a foundation for researchers to design and execute robust preclinical studies. It is recommended to perform pilot studies to determine the optimal dose and administration schedule for specific experimental conditions. The multifaceted mechanism of action of this compound mesylate continues to make it a promising candidate for further research and drug development.

References

- 1. clinicaltrials.eu [clinicaltrials.eu]

- 2. cdn.nimbu.io [cdn.nimbu.io]

- 3. researchgate.net [researchgate.net]

- 4. This compound mesylate against SARS-CoV-2 and COVID-19-Rationale, dosing and safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound mesylate inhibits SARS-CoV-2 activation by TMPRSS2-related proteases and its metabolite GBPA exerts antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A phase I study of high dose this compound mesylate in healthy adults provides a rationale to repurpose the TMPRSS2 inhibitor for the treatment of COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pure.au.dk [pure.au.dk]

- 8. Effect of this compound mesilate on the expression of pancreatitis-associated protein (PAP), p8, and cytokines in rat spontaneous chronic pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound mesilate attenuates pancreatic fibrosis via inhibition of monocytes and pancreatic stellate cells activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Prevention of rat hepatic fibrosis by the protease inhibitor, this compound mesilate, via reduced generation of active TGF-beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

Application Notes and Protocols: Investigating the Efficacy of Camostat in a Rat Model of Pancreatic Fibrosis

Introduction

Pancreatic fibrosis is a pathological hallmark of chronic pancreatitis and pancreatic cancer, characterized by the excessive deposition of extracellular matrix (ECM) proteins, which leads to the destruction of pancreatic tissue and functional impairment. A pivotal event in the development of pancreatic fibrosis is the activation of pancreatic stellate cells (PSCs).[1][2] In response to pancreatic injury and inflammation, quiescent PSCs transform into an activated, myofibroblast-like phenotype, which is responsible for the overproduction of ECM components like type I collagen.[1][3]

Several signaling pathways are implicated in PSC activation, with the Transforming Growth Factor-beta (TGF-β) pathway playing a central role.[4][5][6] Injured pancreatic acinar cells release TGF-β, which stimulates PSCs to produce more ECM and also more TGF-β, creating a self-perpetuating fibrotic cycle.[4][7]

Camostat mesilate is a synthetic, orally administered serine protease inhibitor.[8][9] It has been used clinically for the treatment of chronic pancreatitis.[8] Its mechanism of action in mitigating pancreatic fibrosis involves the inhibition of pro-inflammatory and pro-fibrotic pathways.[8][10][11] this compound has been shown to attenuate pancreatic fibrosis by inhibiting the activity of monocytes and PSCs, thereby reducing the expression of inflammatory cytokines and suppressing PSC proliferation.[8][10] This protocol outlines a comprehensive methodology to study the therapeutic effects of this compound on pancreatic fibrosis induced in a rat model.

Experimental Protocols

This section details the procedures for inducing pancreatic fibrosis in rats and evaluating the therapeutic effects of this compound.

2.1. Animal Model and Housing

-

Species: Male Sprague-Dawley or Wistar rats.

-

Age: 6-8 weeks old.

-

Weight: 200-250 g.

-

Housing: Animals should be housed in a controlled environment (22±2°C, 55±10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

2.2. Induction of Pancreatic Fibrosis (Cerulein Model) Repetitive administration of a supramaximal dose of cerulein is a widely used method to induce chronic pancreatitis and subsequent fibrosis in rodents.[12][13][14]

-

Reagent Preparation: Dissolve cerulein (a cholecystokinin analogue) in 0.9% sterile saline to a final concentration of 10 µg/mL.

-

Induction Protocol: Administer intraperitoneal (IP) injections of cerulein at a dose of 50 µg/kg. Injections are given hourly for 6 hours. This 6-hour cycle is repeated twice a week for a total of 6-10 weeks to establish significant fibrosis.[14]

2.3. Experimental Design and Groups Rats are randomly assigned to the following experimental groups (n=8-10 per group):

-

Control Group: Rats receive IP injections of saline instead of cerulein and are administered the vehicle for this compound (e.g., distilled water) orally.

-

Fibrosis Model Group (Cerulein): Rats receive IP injections of cerulein as described above and are administered the vehicle orally.

-

This compound Treatment Group (Cerulein + this compound): Rats receive IP injections of cerulein and are treated with this compound mesilate.

2.4. This compound Administration

-

Dosage: 100-200 mg/kg body weight per day.[11][15][16] The dose can be optimized based on preliminary studies.

-

Route of Administration: Oral gavage is preferred for precise dosing. Alternatively, this compound can be mixed into a powdered diet.[8][10][11]

-

Treatment Schedule: this compound administration should begin concurrently with the first cerulein injection and continue daily for the entire duration of the study (6-10 weeks).

2.5. Endpoint Analysis and Sample Collection At the end of the experimental period, rats are fasted overnight and then euthanized.

-

Blood Collection: Blood is collected via cardiac puncture for serum separation. Serum is stored at -80°C for analysis of amylase, lipase, and inflammatory cytokines (e.g., TNF-α, IL-1β).

-

Pancreas Collection: The pancreas is carefully excised, weighed, and divided into sections for different analyses:

-

One portion is fixed in 10% neutral buffered formalin for histological and immunohistochemical analysis.

-

Another portion is snap-frozen in liquid nitrogen and stored at -80°C for protein extraction, RNA isolation, and hydroxyproline assay.

-

2.6. Analytical Methods

-

2.6.1. Histological Analysis:

-

Hematoxylin and Eosin (H&E) Staining: To assess general morphology, edema, inflammation, and acinar cell damage.

-

Masson's Trichrome or Sirius Red Staining: To visualize and quantify collagen deposition as an index of fibrosis.[4][17] The fibrotic area can be quantified using image analysis software.

-

-

2.6.2. Immunohistochemistry (IHC):

-

2.6.3. Hydroxyproline Assay:

-

The total collagen content in the pancreatic tissue is quantified by measuring the hydroxyproline concentration, a major component of collagen, using a commercially available kit.

-

-

2.6.4. Quantitative Real-Time PCR (qRT-PCR):

-

Total RNA is extracted from pancreatic tissue to synthesize cDNA.

-

qRT-PCR is performed to measure the mRNA expression levels of key genes involved in fibrosis and inflammation, such as:

-

Pro-fibrotic genes: Col1a1 (Collagen type I alpha 1), Acta2 (α-SMA), Tgf-β1 (Transforming growth factor-beta 1).

-

Inflammatory genes: Tnf-α (Tumor necrosis factor-alpha), Il-1β (Interleukin-1 beta).

-

-

A housekeeping gene (e.g., Gapdh or Actb) is used for normalization.

-

-

2.6.5. Serum Analysis:

-

Serum levels of amylase and lipase are measured using standard enzymatic kits to assess pancreatic injury.

-

Serum concentrations of TNF-α and IL-1β are quantified using ELISA kits to evaluate systemic inflammation.

-

Data Presentation

All quantitative data should be presented as mean ± standard deviation (SD). Statistical analysis can be performed using one-way ANOVA followed by a post-hoc test (e.g., Tukey's test) for multiple group comparisons. A p-value of <0.05 is typically considered statistically significant.

Table 1: Summary of Experimental Parameters and Expected Outcomes

| Parameter | Control Group | Fibrosis Model Group | This compound Treatment Group |

| Animal Number (n) | 8-10 | 8-10 | 8-10 |

| Fibrosis Induction | Saline IP | Cerulein (50 µg/kg) | Cerulein (50 µg/kg) |

| Treatment | Vehicle (oral) | Vehicle (oral) | This compound (100-200 mg/kg, oral) |

| Duration | 6-10 weeks | 6-10 weeks | 6-10 weeks |

| Expected Serum Amylase/Lipase | Normal | Elevated | Reduced vs. Fibrosis Model |

| Expected Collagen Deposition | Minimal | Significantly Increased | Significantly Decreased |

| Expected α-SMA Expression | Low / Basal | Significantly Increased | Significantly Decreased |

| Expected Col1a1, Tgf-β1 mRNA | Basal Levels | Upregulated | Downregulated vs. Fibrosis Model |

Visualization of Pathways and Workflows

Caption: Experimental workflow for studying this compound's effect on pancreatic fibrosis.

Caption: this compound's inhibitory action in the pancreatic fibrosis signaling cascade.

References

- 1. Roles of pancreatic stellate cells in pancreatic inflammation and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pancreatic stellate cells and fibrosis - Pancreatic Cancer and Tumor Microenvironment - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Molecular Mechanism of Pancreatic Stellate Cells Activation in Chronic Pancreatitis and Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation of Pancreatic Stellate Cells in Human and Experimental Pancreatic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TGF-β Signaling in Liver, Pancreas, and Gastrointestinal Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Amelioration of pancreatic fibrosis in mice with defective TGF-beta signaling - PubMed [pubmed.ncbi.nlm.nih.gov]